molecular formula C16H20N8O2 B4373402 3-N,4-N-bis(1,5-dimethylpyrazol-3-yl)-2-methylpyrazole-3,4-dicarboxamide

3-N,4-N-bis(1,5-dimethylpyrazol-3-yl)-2-methylpyrazole-3,4-dicarboxamide

Cat. No.: B4373402
M. Wt: 356.38 g/mol
InChI Key: WZHAYONZPBBCTN-UHFFFAOYSA-N
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Description

N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anti-inflammatory effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways and the inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-3-carboxamide: A simpler derivative with similar structural features.

    1-Methyl-1H-pyrazole-4-carboxamide: Another related compound with potential biological activity.

Uniqueness

N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is unique due to its dual pyrazole moieties, which enhance its ability to form stable complexes with metals and increase its biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-N,4-N-bis(1,5-dimethylpyrazol-3-yl)-2-methylpyrazole-3,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O2/c1-9-6-12(20-22(9)3)18-15(25)11-8-17-24(5)14(11)16(26)19-13-7-10(2)23(4)21-13/h6-8H,1-5H3,(H,18,20,25)(H,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHAYONZPBBCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=NN(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-N,4-N-bis(1,5-dimethylpyrazol-3-yl)-2-methylpyrazole-3,4-dicarboxamide
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3-N,4-N-bis(1,5-dimethylpyrazol-3-yl)-2-methylpyrazole-3,4-dicarboxamide
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3-N,4-N-bis(1,5-dimethylpyrazol-3-yl)-2-methylpyrazole-3,4-dicarboxamide
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3-N,4-N-bis(1,5-dimethylpyrazol-3-yl)-2-methylpyrazole-3,4-dicarboxamide

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